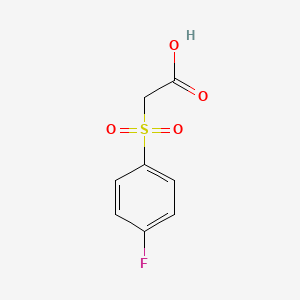

(4-Fluoro-benzenesulfonyl)-acetic acid

Description

Overview of Arylsulfonyl Derivatives in Organic Synthesis and Medicinal Chemistry

The arylsulfonyl group is a powerful and versatile functional group in the arsenal (B13267) of organic chemists. Its utility stems from two primary characteristics: the ability to stabilize adjacent carbanions and its capacity to act as an effective leaving group. This dual nature has been widely exploited in a vast number of synthetic applications. The electron-withdrawing nature of the sulfonyl group enhances the acidity of α-protons, facilitating the formation of carbanions which can then participate in various carbon-carbon bond-forming reactions.

Furthermore, the arylsulfonyl moiety is an excellent leaving group, a property leveraged in elimination and substitution reactions. For instance, the base or acid-promoted elimination of the sulfonyl group from certain substrates can generate reactive intermediates in situ, which are then used in the stereoselective synthesis of complex amino and heterocyclic compounds. In medicinal chemistry, the arylsulfonyl scaffold is a common feature in numerous therapeutic agents. Molecules bearing this group, such as arylsulfonyl fluorides and sulfonamides, have been investigated as protease inhibitors and covalent protein modifiers.

Significance of Acetic Acid Moieties as Pharmacophores and Synthetic Handles

The acetic acid moiety (-CH₂COOH) is another cornerstone of organic and medicinal chemistry. According to the International Union of Pure and Applied Chemistry (IUPAC), a pharmacophore is defined as the collection of steric and electronic features necessary to ensure optimal interactions with a specific biological target to trigger or block its response. The carboxylic acid group is a classic pharmacophoric feature, capable of acting as a hydrogen bond donor and acceptor, and engaging in ionic interactions. These properties allow it to bind to the active sites of many enzymes and receptors.

Beyond its role as a pharmacophore, the acetic acid group is a crucial synthetic handle. It provides a reactive site for a variety of chemical transformations, including esterification, amidation, and reduction, allowing for the straightforward modification and diversification of lead compounds. This versatility is invaluable in structure-activity relationship (SAR) studies, where chemists systematically alter a molecule's structure to optimize its biological activity. Complex molecules incorporating acetic acid moieties have been explored for a range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4S/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEDGBAZGURHOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276306 | |

| Record name | (4-Fluoro-benzenesulfonyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-38-0 | |

| Record name | (4-Fluoro-benzenesulfonyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Fluoro Benzenesulfonyl Acetic Acid and Analogues

Strategies for the Construction of the Benzenesulfonyl Core

Direct sulfonation of fluorobenzene (B45895) presents a straightforward route to the desired benzenesulfonyl core. This electrophilic aromatic substitution reaction typically utilizes potent sulfonating agents. The fluorine atom, being an ortho-, para-directing group, facilitates the introduction of the sulfonyl group at the desired 4-position.

One common method involves the reaction of fluorobenzene with chlorosulfonic acid. google.com This reaction is often performed at low temperatures to control its exothermicity and improve regioselectivity. The powerful directing effect of the fluorine atom generally ensures that the sulfonation occurs predominantly at the para position, yielding 4-fluorobenzenesulfonyl chloride directly. google.com

Table 1: Direct Sulfonylation of Fluorobenzene

| Reactant | Reagent | Product | Key Conditions |

| Fluorobenzene | Chlorosulfonic Acid | 4-Fluorobenzenesulfonyl chloride | Low temperature, controlled addition |

This approach is advantageous due to the commercial availability of fluorobenzene and the directness of the transformation. However, control of reaction conditions is crucial to minimize the formation of isomeric byproducts.

An alternative and widely used strategy involves the synthesis of an activated sulfonyl intermediate, typically 4-fluorobenzenesulfonyl chloride, which is then coupled with a suitable nucleophile to construct the final molecule. The synthesis of this key intermediate can be achieved through various methods.

One reliable method is the oxidative chlorination of p-fluorobenzenethiol. chemicalbook.comchemicalbook.com This reaction can be carried out using reagents like chlorine in the presence of water or other oxidizing systems. For instance, a mixture of hydrogen peroxide and titanium tetrachloride in acetonitrile (B52724) has been shown to effectively convert the mercaptan to the corresponding sulfonyl chloride. chemicalbook.comchemicalbook.com

Another important route starts from 4-fluoroaniline (B128567). Through a diazotization reaction followed by a Sandmeyer-type reaction, the amino group can be converted into a sulfonyl chloride group. This process involves treating the diazonium salt, generated from 4-fluoroaniline and sodium nitrite (B80452) in an acidic medium, with sulfur dioxide in the presence of a copper catalyst. google.com

Once 4-fluorobenzenesulfonyl chloride is obtained, it serves as a versatile electrophile for coupling reactions. researchgate.net While direct coupling to form the acetic acid side chain is challenging, it can be reacted with precursors that facilitate the subsequent introduction of the carboxyl group.

Table 2: Synthesis of 4-Fluorobenzenesulfonyl Chloride

| Starting Material | Reagents | Product | Reaction Type |

| p-Fluorobenzenethiol | H₂O₂, TiCl₄, CH₃CN | 4-Fluorobenzenesulfonyl chloride | Oxidative Chlorination chemicalbook.comchemicalbook.com |

| 4-Fluoroaniline | 1. NaNO₂, HCl2. SO₂, CuCl₂ | 4-Fluorobenzenesulfonyl chloride | Diazotization/Sandmeyer Reaction google.com |

Formation of the Acetic Acid Side Chain

With the 4-fluorobenzenesulfonyl core in hand, the next critical phase is the introduction of the acetic acid moiety. This can be accomplished through direct carboxymethylation or by attaching a precursor group that is later converted to the carboxylic acid.

Direct carboxymethylation often involves the reaction of a sulfinate salt with a carboxymethylating agent. A common pathway is the reaction of sodium 4-fluorobenzenesulfinate with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, or their corresponding esters. The sulfinate anion acts as a nucleophile, displacing the halide to form the C-S bond and generate the (4-Fluoro-benzenesulfonyl)-acetic acid framework.

Sodium 4-fluorobenzenesulfinate can be prepared by the reduction of 4-fluorobenzenesulfonyl chloride. This two-step sequence, reduction followed by nucleophilic substitution, is an effective strategy for constructing α-sulfonyl carboxylic acids. The use of sodium sulfinates is advantageous as they are generally stable and easy to handle solids. rsc.orgsigmaaldrich.com

A prevalent and highly reliable method for obtaining the final carboxylic acid is the hydrolysis of its corresponding ester precursor, such as ethyl (4-fluoro-benzenesulfonyl)-acetate. This ester can be synthesized by reacting 4-fluorobenzenesulfonyl chloride with the enolate of ethyl acetate (B1210297) or by the reaction of sodium 4-fluorobenzenesulfinate with ethyl chloroacetate.

The hydrolysis of the ester can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis: The ester is heated with an excess of water in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. This reaction is reversible, so a large excess of water is used to drive the equilibrium towards the products, this compound and ethanol (B145695). libretexts.orged.gov

Base-catalyzed hydrolysis (Saponification): The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This reaction is irreversible and goes to completion, yielding the sodium or potassium salt of the carboxylic acid and ethanol. libretexts.org Subsequent acidification of the reaction mixture liberates the free this compound.

The choice between acid and base hydrolysis often depends on the stability of the rest of the molecule to the reaction conditions. columbia.eduresearchgate.net

Table 3: Ester Hydrolysis Conditions

| Hydrolysis Type | Reagents | Products | Key Features |

| Acid-Catalyzed | H₂O, H⁺ (e.g., H₂SO₄) | Carboxylic Acid + Alcohol | Reversible, requires excess water libretexts.org |

| Base-Catalyzed | NaOH or KOH, then H₃O⁺ | Carboxylate Salt + Alcohol, then Carboxylic Acid | Irreversible, goes to completion libretexts.org |

Regioselective Introduction of the 4-Fluoro Moiety

The regioselective placement of the fluorine atom at the 4-position of the benzene (B151609) ring is fundamental to the synthesis. This can be achieved either by starting with a pre-fluorinated precursor or by introducing the fluorine atom at a specific stage of the synthesis.

Starting the synthesis with fluorobenzene is the most common strategy. As mentioned, the fluorine atom is a para-director for electrophilic aromatic substitution, meaning reactions like sulfonation with chlorosulfonic acid will predominantly yield the 4-substituted product. google.com This inherent directing effect simplifies the synthesis by establishing the correct isomerism from the outset.

Directed Aromatic Functionalization Techniques

Directed C-H functionalization has emerged as a powerful tool for the regioselective introduction of functional groups onto aromatic rings, bypassing the need for pre-functionalized substrates. In the context of synthesizing aryl sulfonylacetic acids, these techniques offer a streamlined approach to creating the core aryl-sulfur bond.

A key strategy involves the use of a directing group, which positions a metal catalyst in proximity to a specific C-H bond, facilitating its activation and subsequent reaction. For arylacetic acids, the carboxylic acid group itself or a derivative can act as a directing group. Recent research has demonstrated the utility of a simple nitrile directing template to achieve remote meta-C–H functionalization on arylacetic acid scaffolds. rsc.org This approach, often accelerated by microwave irradiation, allows for the introduction of various substituents, including aryl, acetoxy, and cyano groups, at the meta position with high selectivity and in short reaction times. rsc.org

While direct C-H sulfonylation directed by an acetic acid moiety is a developing area, the principles from related C-H functionalizations are applicable. The general mechanism involves the coordination of a transition metal (e.g., Palladium, Rhodium, Ruthenium) to the directing group, followed by cyclometalation to form a stable intermediate. This intermediate then reacts with a sulfonylating agent to forge the C-S bond.

Table 1: Examples of Directed C-H Functionalization Strategies

| Directing Group | Catalyst System | Functionalization | Application |

|---|---|---|---|

| Nitrile Template | Pd(OAc)₂ | Arylation, Acetoxylation | Diversification of arylacetic acids like Ibuprofen rsc.org |

| Pyridine, Amide | Ru(II), Rh(III) | Sulfonylation | Synthesis of aryl sulfones researchgate.net |

This methodology holds significant promise for the synthesis of this compound analogues by enabling the late-stage introduction of the sulfonylacetic acid group onto complex, pre-existing aromatic structures.

Utilization of Pre-fluorinated Building Blocks

An alternative and widely practiced strategy for synthesizing fluorinated organic compounds involves the use of pre-fluorinated building blocks. tcichemicals.com These are readily available starting materials that already contain one or more fluorine atoms. ossila.com This approach is often more straightforward than introducing fluorine late in a synthetic sequence, which can require harsh reagents. tcichemicals.com

For the synthesis of this compound, several pre-fluorinated building blocks can be envisioned:

4-Fluorobenzenesulfonyl chloride: This is a common starting material. It can react with a suitable carbon nucleophile, such as the enolate of an acetic acid derivative, to form the desired product. The reaction typically involves the formation of an α-sulfonyl carbanion followed by carboxylation or reaction with an equivalent of chloroformate.

4-Fluorothiophenol: This compound can be oxidized to the corresponding sulfonyl chloride or sulfinate salt. Alternatively, it can undergo S-alkylation with an α-haloacetic acid derivative (e.g., bromoacetic acid), followed by oxidation of the resulting sulfide (B99878) to the sulfone.

Fluorinated Aryl Boronates: These building blocks are versatile intermediates in organic synthesis. researchgate.net While not a direct route to the sulfonyl acetic acid, they can be used in cross-coupling reactions to construct the fluorinated aryl portion of more complex analogues. researchgate.net

The use of these building blocks is advantageous due to their commercial availability and the well-established chemistry for their conversion into sulfones. mdpi.com The carbon-fluorine bond is exceptionally strong, making these synthons robust and stable throughout multi-step reaction sequences. ossila.com

Exploration of Catalytic and Stereoselective Synthetic Pathways

The demand for enantiomerically pure pharmaceuticals has driven the development of catalytic and stereoselective synthetic methods. For analogues of this compound that contain chiral centers, these approaches are indispensable.

Transition Metal-Catalyzed C-C and C-S Bond Formation

Transition metal catalysis offers a powerful platform for the efficient and selective formation of carbon-carbon (C-C) and carbon-sulfur (C-S) bonds. researchgate.net

C-S Bond Formation: Modern methods focus on the direct sulfonylation of C(sp²)–H bonds, which is considered a more atom-economical approach compared to classical methods like Friedel-Crafts sulfonylation. researchgate.net Transition metals such as palladium, rhodium, and copper are frequently used to catalyze the coupling of aryl C-H bonds with sulfonylating agents. For instance, palladium-catalyzed reactions can directly couple arenes with sulfonyl chlorides.

C-C Bond Formation and Stereoselectivity: Once the aryl sulfone moiety is established, the acetic acid side chain can be constructed or modified using catalytic methods. A notable example is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of sulfones, which can generate α-difunctionalized sulfones with high levels of enantioselectivity. acs.org This method relies on the dynamic kinetic resolution of enolate intermediates, allowing the use of racemic starting materials. acs.org Similarly, nickel- and photo-catalyzed three-component reactions can achieve the enantioselective sulfonylalkenylation of alkenes, providing access to β-chiral sulfones. acs.org

Table 2: Transition Metal-Catalyzed Reactions for Sulfone Synthesis

| Catalyst System | Reaction Type | Substrates | Product Type | Key Feature |

|---|---|---|---|---|

| Palladium/Chiral Ligand | Asymmetric Allylic Alkylation | Allyl esters, Sulfones | α-Difunctionalized Sulfones | Dynamic kinetic resolution acs.org |

| Nickel/Photocatalyst/Chiral Ligand | Sulfonylalkenylation | Styrenes, Sulfinates, Alkenyl halides | β-Alkenyl Sulfones | Enantioselective, three-component acs.org |

| Rhodium/Chiraphos | Conjugate Addition | α,β-Unsaturated 2-pyridylsulfones, Organoboronic acids | β-Chiral Sulfones | High enantioselectivity acs.org |

These catalytic systems provide access to a wide range of structurally diverse and stereochemically defined sulfonyl compounds.

Organocatalytic Approaches to Sulfonyl Acetic Acid Synthesis

Organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, has become a cornerstone of asymmetric synthesis. It offers a valuable alternative to metal-based catalysts, often providing complementary reactivity and selectivity while avoiding issues of metal contamination in the final product.

For the synthesis of chiral analogues of this compound, particularly those with stereocenters α or β to the sulfonyl or carboxyl group, organocatalysis provides powerful tools. For example, proline and its derivatives are highly effective catalysts for a variety of asymmetric transformations. A proline-catalyzed α-aminooxylation of aldehydes can be used to install a hydroxyl group stereoselectively, which can then be further functionalized. nih.gov

While direct organocatalytic sulfonylation adjacent to a carbonyl group is less common, established reactions can be adapted. The principle of generating chiral enolates or iminium ions using organocatalysts can be applied to reactions with electrophilic sulfonylating agents. For instance, the asymmetric Michael addition of nucleophiles to α,β-unsaturated sulfones, catalyzed by chiral amines or thioureas, can establish stereocenters with high fidelity.

Furthermore, organocatalytic Mannich reactions can be employed to construct β-amino sulfones. The stereocontrolled synthesis of complex cyclic systems has been demonstrated using chiral N-tert-butanesulfinyl imines as intermediates, followed by an organocatalyzed L-proline intramolecular Mannich cyclization as a key step. mdpi.com These strategies highlight the potential of organocatalysis to create complex and enantiomerically enriched sulfonyl-containing molecules that would be challenging to access through other means.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Fluoro Benzenesulfonyl Acetic Acid

Mechanistic Pathways of Sulfonylation and Acetic Acid Formation

The synthesis of (4-Fluoro-benzenesulfonyl)-acetic acid is not commonly detailed as a standard procedure in introductory texts but can be achieved through established organosulfur chemistry reactions. A primary and highly effective route involves the nucleophilic substitution reaction between a salt of 4-fluorobenzenesulfinic acid and a haloacetic acid derivative.

The process typically begins with the preparation of sodium 4-fluorobenzenesulfinate. This intermediate is then reacted with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, in a suitable polar aprotic solvent. The mechanistic pathway is a classic bimolecular nucleophilic substitution (SN2) reaction. The sulfinate anion, a potent sulfur nucleophile, attacks the electrophilic α-carbon of the haloacetic acid, displacing the halide ion (e.g., Cl⁻ or Br⁻) as the leaving group.

The key steps are:

Formation of the Nucleophile: 4-fluorobenzenesulfonyl chloride is reduced to sodium 4-fluorobenzenesulfinate.

SN2 Attack: The sulfinate anion attacks the α-carbon of chloroacetic acid.

Transition State: A trigonal bipyramidal transition state is formed where the C-S bond is forming concurrently with the C-Cl bond breaking.

Product Formation: The halide is expelled, resulting in the formation of the carbon-sulfur bond and yielding the final product, this compound, after an acidic workup.

An alternative pathway involves the oxidation of a precursor molecule, (4-fluorophenylthio)acetic acid. In this method, the divalent sulfide (B99878) is oxidized to the hexavalent sulfone using strong oxidizing agents like hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds through a sulfoxide (B87167) intermediate which is then further oxidized to the sulfone.

Electronic and Steric Effects of the 4-Fluoro-benzenesulfonyl Group

The 4-fluoro-benzenesulfonyl moiety exerts significant electronic effects that profoundly influence the reactivity of the entire molecule. These effects stem from the combination of the strongly electron-withdrawing sulfonyl group and the electronegative fluorine atom.

Influence on Aromatic Ring Electrophilicity and Nucleophilicity

The benzenesulfonyl group (-SO₂R) is a powerful deactivating group in the context of electrophilic aromatic substitution (EAS). wikipedia.org Its influence is primarily due to two factors:

Inductive Effect (-I): The highly electronegative oxygen atoms and the sulfur atom pull electron density away from the aromatic ring through the sigma bond network.

Mesomeric/Resonance Effect (-M): The sulfonyl group can withdraw electron density from the ring's π-system via resonance, delocalizing the π-electrons onto the oxygen atoms.

This strong withdrawal of electron density makes the aromatic ring electron-deficient (electrophilic) and thus significantly less reactive towards electrophiles compared to benzene (B151609). numberanalytics.com Consequently, electrophilic substitution reactions on the (4-Fluoro-benzenesulfonyl) ring are disfavored and require harsh reaction conditions. quora.com

Conversely, this electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the sulfonyl group. numberanalytics.com The fluorine atom at the para position is itself a potential leaving group in SNAr reactions, although its C-F bond is very strong. The fluorine atom also contributes a moderate -I effect and a weak +M (donating) effect due to its lone pairs, but the electronic character of the ring is overwhelmingly dictated by the sulfonyl group. researchgate.netnih.gov

Acidity and pKa Studies of the Carboxylic Acid Functionality

While a specific, experimentally determined pKa value for this compound is not widely reported in the literature, its acidity can be reliably predicted to be significantly greater than that of simple carboxylic acids like acetic acid. This enhanced acidity is a direct result of the potent electron-withdrawing inductive effect of the α-sulfonyl group. auburn.edulibretexts.org

The sulfonyl group stabilizes the carboxylate anion (the conjugate base) formed upon deprotonation. By pulling electron density away from the -COO⁻ moiety, it disperses the negative charge, making the anion more stable. A more stable conjugate base corresponds to a stronger acid. libretexts.org This effect is analogous to, but stronger than, the effect of a halogen atom at the α-position, as seen in chloroacetic acid.

| Compound | Structure | pKa (in water at 25°C) |

|---|---|---|

| Acetic Acid | CH₃COOH | 4.75 gwu.edu |

| Benzoic Acid | C₆H₅COOH | 4.20 umass.edu |

| Chloroacetic Acid | ClCH₂COOH | 2.87 libretexts.org |

| This compound | F-C₆H₄-SO₂CH₂COOH | Estimated to be < 2.0 |

Given that sulfonic acids are themselves very strong acids and the α-sulfonyl group has a profound stabilizing effect on an adjacent carbanion, the pKa of the carboxylic acid group in this compound is expected to be significantly lower than that of chloroacetic acid, likely falling in the range of strong organic acids. auburn.eduresearchgate.net

Reactivity of the α-Methylene Group Adjacent to the Sulfonyl Moiety

The α-methylene group (-CH₂-) in this compound is an "active methylene" group. organic-chemistry.org The protons on this carbon are acidic and can be abstracted by a suitable base. This acidity is due to the cumulative electron-withdrawing effects of both the adjacent sulfonyl (-SO₂) group and the carboxyl (-COOH) group.

Both groups are highly effective at stabilizing the resulting carbanion (an enolate-like species) through induction and resonance. The negative charge can be delocalized onto the oxygen atoms of both the sulfonyl and carboxyl groups, significantly increasing the stability of the conjugate base and thus the acidity of the C-H bonds. libretexts.org

| Compound | Structure | pKa of α-Proton (in water) |

|---|---|---|

| Acetone | CH₃COCH₃ | ~19.3 umass.edu |

| Dimethyl Sulfone | CH₃SO₂CH₃ | ~28 umass.edu |

| Diethyl Malonate | CH₃CH₂OOC-CH₂-COOCH₂CH₃ | ~12.9 umass.edu |

| This compound | F-C₆H₄-SO₂CH₂COOH | Significantly acidic (pKa likely < 15) |

The formation of this stabilized carbanion makes the α-carbon a potent nucleophile. This allows this compound to participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation reactions. youtube.com Treatment with a base followed by the addition of an alkyl halide (R-X) can lead to the synthesis of α-substituted derivatives, F-C₆H₄-SO₂CH(R)COOH. organic-chemistry.org

Degradation Pathways and Stability under Various Conditions

Specific studies detailing the degradation pathways and stability of this compound are scarce. However, its stability can be inferred from the general properties of its constituent functional groups.

General Stability: Aryl sulfones are known to be highly stable functional groups. They are generally resistant to both oxidation and reduction under typical laboratory conditions. The carbon-sulfur bond is strong, and the sulfur atom is in its highest oxidation state (+6).

pH and Hydrolytic Stability: The compound is expected to be stable in aqueous solutions across a wide pH range. Unlike esters or amides, the sulfone and carboxylic acid groups are not readily susceptible to hydrolysis. However, the stability of related compounds can be pH-dependent. nih.govnih.gov

Photostability: Aromatic compounds can be susceptible to photodegradation. The presence of the aromatic ring suggests that prolonged exposure to UV light could potentially lead to degradation, though specific pathways are not documented.

Derivatization Strategies and Synthesis of 4 Fluoro Benzenesulfonyl Acetic Acid Analogues

Chemical Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that serves as a primary handle for derivatization. Standard transformations can convert it into a range of other functional groups, thereby modulating the compound's polarity, reactivity, and steric profile.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. This reversible reaction can be driven to completion by using an excess of the alcohol or by removing water as it is formed. For example, reacting (4-Fluoro-benzenesulfonyl)-acetic acid with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters.

Amidation: Amides are typically synthesized by reacting the carboxylic acid with a primary or secondary amine. This reaction often requires the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to activate the carboxylic acid for nucleophilic attack by the amine. This method is widely used to form a stable amide bond under mild conditions. A variety of amines can be used, leading to a wide array of N-substituted acetamide (B32628) analogues.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the carboxyl group into a hydroxymethyl group. The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an intermediate aldehyde which is then further reduced to the alcohol. Borane (BH₃) in tetrahydrofuran (B95107) (THF) is another reagent that can achieve this reduction, often with greater selectivity for carboxylic acids over other reducible functional groups.

Table 1: Summary of Carboxylic Acid Transformations

| Reaction | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Esterification | R'-OH, H⁺ (e.g., H₂SO₄), heat | Ester (-COOR') |

| Amidation | R'R''NH, Coupling Agent (e.g., EDCI) | Amide (-CONR'R'') |

| Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ or BH₃·THF | Primary Alcohol (-CH₂OH) |

Formation of Acyl Halides and Anhydrides

Acyl Halides: The carboxylic acid can be converted into a more reactive acyl halide, typically an acyl chloride. This is commonly achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. These reagents replace the hydroxyl group of the carboxylic acid with a chloride, creating a highly electrophilic carbonyl carbon that is susceptible to nucleophilic attack. The resulting (4-Fluoro-benzenesulfonyl)-acetyl chloride is a valuable intermediate for the synthesis of esters, amides, and other derivatives under milder conditions than those required for the parent carboxylic acid.

Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often at high temperatures. A more common laboratory-scale synthesis involves reacting an acyl chloride with a carboxylate salt. For instance, (4-Fluoro-benzenesulfonyl)-acetyl chloride can react with the sodium salt of this compound to form the corresponding symmetrical anhydride. Mixed anhydrides can also be prepared by reacting the carboxylic acid with a different acyl chloride, such as acetic anhydride, often in the presence of a base.

Modifications on the 4-Fluorophenyl Ring

The aromatic ring provides a scaffold for substitutions and cross-coupling reactions, allowing for the introduction of various substituents that can alter the electronic and steric properties of the molecule.

The reactivity of the 4-fluorophenyl ring towards electrophilic aromatic substitution (EAS) is governed by the directing effects of its two substituents: the fluorine atom and the sulfonylacetic acid group.

Directing Effects: The fluorine atom is an ortho-, para-director, although it is deactivating towards EAS. The sulfonyl group (-SO₂CH₂COOH) is a powerful electron-withdrawing group, making it strongly deactivating and a meta-director.

Reaction Outcome: In an electrophilic substitution reaction, the directing effects of these two groups are opposed. The strong deactivating nature of the sulfonyl group will significantly reduce the reactivity of the ring. However, if a reaction does occur, the incoming electrophile would be directed to the positions ortho to the fluorine atom (and meta to the sulfonyl group). Therefore, substitution is most likely to occur at the C3 and C5 positions of the ring. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃), which would yield 3-substituted derivatives. researchgate.netmasterorganicchemistry.comlibretexts.org

Alternatively, nucleophilic aromatic substitution (SNAr) is a viable pathway. The potent electron-withdrawing sulfonyl group activates the ring for nucleophilic attack, particularly at the ortho and para positions relative to it. This makes the fluorine atom at the C4 position a potential leaving group. Strong nucleophiles, such as alkoxides (e.g., NaOCH₃), amines, or thiols, can displace the fluoride (B91410) ion to generate new derivatives. researchgate.netmasterorganicchemistry.comlibretexts.org

Table 2: Predicted Regioselectivity of Aromatic Substitutions

| Reaction Type | Directing Group Effects | Likely Position of Substitution | Potential Product |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | -F (ortho, para-directing); -SO₂R (meta-directing) | C3, C5 (ortho to F, meta to SO₂R) | 3-Nitro-(4-fluoro-benzenesulfonyl)-acetic acid |

| Nucleophilic Aromatic Substitution (SNAr) | -SO₂R (activates ortho, para positions) | C4 (para to SO₂R) | (4-Methoxy-benzenesulfonyl)-acetic acid |

Cross-Coupling Reactions

Modern cross-coupling reactions offer powerful tools for forming new carbon-carbon or carbon-heteroatom bonds on the aromatic ring. While the C-F bond is generally strong, recent advances have enabled its participation in certain coupling reactions. More synthetically accessible, however, are strategies that leverage the sulfonyl group itself.

Recent studies have demonstrated that aryl sulfones and sulfonyl fluorides can act as electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. iith.ac.inrsc.orgrsc.orgresearchgate.netchemrxiv.org This desulfonative cross-coupling involves the oxidative addition of the palladium catalyst into the C-S bond of the sulfonyl group. This groundbreaking approach allows the entire (4-fluoro-benzenesulfonyl) moiety to be replaced by an aryl, heteroaryl, or vinyl group from a corresponding boronic acid. This strategy opens up a novel disconnection approach for creating biaryl or styrenyl analogues, where the sulfonyl group acts as a versatile leaving group rather than a permanent structural feature.

Sulfonyl Group Functionalization

The sulfonyl group is generally considered robust and chemically stable. However, under specific conditions, it can be made to undergo transformations, providing another avenue for creating analogues.

One advanced strategy involves the generation of sulfonyl radical intermediates. researchgate.net Through photocatalytic methods, it is possible to convert sulfonamides (which can be derived from the corresponding sulfonyl chloride) into sulfonyl radicals. These reactive intermediates can then participate in various reactions, such as addition to alkenes, to form more complex sulfone products. This late-stage functionalization allows for the introduction of diverse alkyl chains onto the sulfur center, significantly expanding the accessible chemical space.

Furthermore, the arylsulfonyl group can act as a leaving group in certain nucleophilic substitution and elimination reactions, particularly when there is an adjacent group that can stabilize a carbanion. While less common than modifications at the carboxylic acid or aromatic ring, these transformations highlight the latent reactivity of the sulfonyl moiety and its potential use in constructing novel molecular architectures.

Conversion to Sulfonamides or Sulfonate Esters

The carboxylic acid group of this compound is a key site for chemical modification, allowing for its conversion into a range of functional derivatives, including amides (specifically sulfonamides in the context of this scaffold's broader classification) and esters. These transformations can alter the compound's physicochemical properties, such as solubility, polarity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

A prevalent method for the synthesis of amides from carboxylic acids involves the use of coupling agents. For instance, a general and effective approach is the reaction of the carboxylic acid with an appropriate amine in the presence of a carbodiimide (B86325) coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). This method facilitates the formation of an amide bond under mild conditions. In a representative synthesis, this compound would be treated with a desired amine and EDCI in a suitable solvent such as dichloromethane (B109758) (DCM) to yield the corresponding N-substituted (4-fluorophenylsulfonyl)acetamide. nih.gov This strategy is widely employed in the synthesis of biologically active amides. nih.gov

For the synthesis of esters, the Fischer esterification is a classic and direct method. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid. libretexts.org To drive the equilibrium towards the formation of the ester, it is common to use the alcohol as the solvent or to remove water as it is formed. masterorganicchemistry.com This method is particularly suitable for the synthesis of simple alkyl esters, such as methyl, ethyl, propyl, and butyl esters. libretexts.org

An alternative approach to ester synthesis that avoids the harsh acidic conditions of the Fischer esterification involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂). chemistrysteps.comlibretexts.org The resulting (4-fluoro-benzenesulfonyl)-acetyl chloride can then be reacted with an alcohol under basic conditions to afford the desired ester. chemistrysteps.com This method is advantageous when dealing with molecules that may be sensitive to strong acids. chemistrysteps.com

| Starting Material | Reagents | Product Type | General Method |

| This compound | Amine, EDCI, DCM | Amide (Sulfonamide derivative) | Amide Coupling |

| This compound | Alcohol, H₂SO₄ (cat.) | Ester | Fischer Esterification |

| This compound | 1. SOCl₂ 2. Alcohol, Base | Ester | Acyl Chloride Formation followed by Esterification |

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The synthesis of these hybrid molecules often involves multi-step reaction sequences. A common strategy is to first derivatize the this compound to introduce a reactive handle, which can then be used to couple it with another molecular fragment. For example, the carboxylic acid functionality can be converted to an amide, as described previously, and this amide can be part of a larger, more complex structure.

A representative synthetic approach for creating a hybrid molecule could involve the coupling of a derivatized this compound with a heterocyclic core, a common feature in many biologically active compounds. For instance, a strategy analogous to the synthesis of imidazole-1,3,4-thiadiazole hybrids could be envisioned. mdpi.com In such a synthesis, a precursor containing the this compound moiety could be prepared with a reactive group suitable for cyclization or coupling to form the final hybrid structure.

Advanced Spectroscopic and Structural Characterization of 4 Fluoro Benzenesulfonyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural analysis of (4-Fluoro-benzenesulfonyl)-acetic acid, providing unambiguous evidence for its constitution through one- and two-dimensional experiments.

Detailed ¹H and ¹³C NMR Spectral Analysis, including Coupling Patterns

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental information for structural assignment.

¹H NMR Analysis: The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the aliphatic methylene (B1212753) protons, and the acidic carboxyl proton. The p-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two pseudo-doublets due to the magnetic and chemical non-equivalence of the protons.

Aromatic Protons (H-2/H-6 and H-3/H-5): The protons ortho to the electron-withdrawing sulfonyl group (H-2, H-6) are expected to be deshielded and resonate downfield, typically in the range of δ 7.9-8.1 ppm. The protons ortho to the fluorine atom (H-3, H-5) are expected upfield, around δ 7.2-7.4 ppm. The coupling between these adjacent aromatic protons (³JHH) typically results in a doublet-like appearance for each signal.

Methylene Protons (H-α): The methylene protons adjacent to both the sulfonyl and carbonyl groups are significantly deshielded and are expected to appear as a sharp singlet in the range of δ 4.0-4.5 ppm.

Carboxylic Acid Proton (-COOH): The acidic proton is typically observed as a broad singlet at a very downfield chemical shift, often above δ 10.0 ppm, and its position can be highly dependent on solvent and concentration.

¹³C NMR Analysis: The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments, including quaternary carbons which are not observed in the proton spectrum.

Carbonyl Carbon (C=O): This carbon is highly deshielded and appears in the characteristic region for carboxylic acids, typically around δ 168-172 ppm.

Aromatic Carbons: The aromatic region shows four distinct signals. The carbon atom directly attached to the fluorine (C-4) exhibits a large one-bond C-F coupling constant (¹JCF) and resonates around δ 165 ppm. The carbon attached to the sulfonyl group (C-1) is a quaternary carbon found around δ 138-140 ppm. The CH carbons (C-2/C-6 and C-3/C-5) appear in the typical aromatic region between δ 125-135 ppm.

Methylene Carbon (-CH₂-): The methylene carbon, influenced by the adjacent sulfonyl and carbonyl groups, is expected to resonate in the range of δ 55-60 ppm.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -COOH | >10.0 | br s | 169.5 |

| -CH₂- | 4.35 | s | 57.0 |

| C-1 | - | - | 139.0 |

| C-2, C-6 | 8.05 | d | 130.0 |

| C-3, C-5 | 7.30 | d | 116.5 |

| C-4 | - | - | 165.0 (d, ¹JCF ≈ 255 Hz) |

s = singlet, d = doublet, br s = broad singlet. Predicted values are based on standard chemical shift increments and data from analogous structures.

Application of ¹⁹F NMR for Fluorine Environment Elucidation

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to probe the environment of the fluorine atom. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance for the C-4 fluorine atom. The chemical shift is sensitive to the electronic environment and is expected to be in the typical range for fluoroaromatic compounds, approximately δ -105 to -115 ppm relative to CFCl₃. colorado.edudovepress.com This signal would likely appear as a triplet of triplets due to coupling with the two ortho protons (³JHF, typically 7-9 Hz) and the two meta protons (⁴JHF, typically 4-6 Hz). This fine structure provides definitive confirmation of the fluorine's position on the aromatic ring.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra by revealing through-bond correlations between nuclei. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling networks. sdsu.edu For this compound, the key correlation would be a cross-peak between the aromatic signals at δ ~8.05 ppm (H-2/H-6) and δ ~7.30 ppm (H-3/H-5), confirming their ortho relationship on the benzene (B151609) ring. No other correlations would be expected, as the methylene and carboxyl protons are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). youtube.comgithub.io Expected correlations would be:

The proton signal at δ ~8.05 ppm to the carbon signal at δ ~130.0 ppm (C-2/C-6).

The proton signal at δ ~7.30 ppm to the carbon signal at δ ~116.5 ppm (C-3/C-5).

The methylene proton singlet at δ ~4.35 ppm to the aliphatic carbon signal at δ ~57.0 ppm.

A three-bond correlation from the methylene protons (H-α) to the carbonyl carbon (C=O).

A two-bond correlation from the methylene protons (H-α) to the sulfonyl-bearing aromatic carbon (C-1).

Correlations from the aromatic protons H-2/H-6 to carbons C-4 and C-1.

Correlations from the aromatic protons H-3/H-5 to carbon C-1.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Characterization of Sulfonyl and Carbonyl Functional Groups

The vibrational spectra are dominated by strong absorptions corresponding to the sulfonyl (SO₂) and carbonyl (C=O) groups.

Sulfonyl Group (SO₂): This group is characterized by two distinct, strong stretching vibrations. The asymmetric stretch (νas SO₂) typically appears in the range of 1350-1300 cm⁻¹, while the symmetric stretch (νs SO₂) is found at 1165-1120 cm⁻¹. These bands are usually strong in both IR and Raman spectra. The sulfonyl group is a stronger electron-withdrawing group than the carbonyl group. researchgate.net

Carbonyl and Hydroxyl Groups (COOH): The carboxylic acid moiety gives rise to several characteristic bands. The C=O stretch is a very strong and sharp absorption in the IR spectrum, typically found between 1725-1700 cm⁻¹. The O-H stretch of the carboxyl group appears as a very broad and intense band spanning from 3300 to 2500 cm⁻¹, often obscuring the aromatic and aliphatic C-H stretches in that region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (Carbonyl) | 1725 - 1700 | Strong, Sharp |

| C=C stretch (Aromatic Ring) | 1600 - 1450 | Medium to Strong |

| SO₂ asymmetric stretch | 1350 - 1300 | Strong |

| SO₂ symmetric stretch | 1165 - 1120 | Strong |

| C-F stretch | 1250 - 1100 | Strong |

Conformational Insights from Vibrational Modes

While determining the precise solid-state or solution conformation requires more advanced techniques like X-ray crystallography or computational modeling, vibrational spectroscopy can offer clues. The exact positions and shapes of the C-S, S-O, and C-C vibrational bands can be sensitive to the dihedral angles between the phenyl ring and the sulfonylacetic acid side chain. The presence of the electron-withdrawing fluorine substituent can influence the molecular conformation through stereoelectronic effects, such as hyperconjugation. researchgate.netnih.govnih.gov Variations in the vibrational spectra under different conditions (e.g., different solvents or temperatures) could indicate the presence of multiple conformers in equilibrium.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of mass-to-charge ratios, it offers profound insights into molecular composition and connectivity.

High-Resolution Mass Spectrometry (HRMS) distinguishes itself by its ability to measure mass with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental composition from its exact mass, a task impossible with low-resolution mass spectrometry. For this compound, with the molecular formula C₈H₇FO₄S, HRMS provides a precise theoretical mass that can be compared against experimental values to confirm its identity. achemblock.com

The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. This technique is crucial for differentiating between compounds that may have the same nominal mass but different elemental formulas.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇FO₄S |

| Calculated Monoisotopic Mass | 218.0025 u |

| Nominal Mass | 218 u |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the protonated or deprotonated molecule of this compound ([M+H]⁺ or [M-H]⁻) is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. uab.edu

The analysis of the resulting fragment ions provides a molecular fingerprint, allowing for detailed structural confirmation. For carboxylic acids, characteristic fragmentation includes the loss of water (-18 u) or the carboxyl group (-45 u). libretexts.org Aromatic sulfones can cleave at the C-S or S-O bonds. Based on the structure of this compound, a theoretical fragmentation pathway can be proposed.

| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 219 ([M+H]⁺) | [M+H - H₂O]⁺ | 201 | Water (H₂O) |

| [M+H - COOH]⁺ | 174 | Carboxyl Radical (•COOH) | |

| [C₆H₄FSO₂]⁺ | 159 | Carboxymethyl Radical (•CH₂COOH) | |

| 159 | [C₆H₄F]⁺ | 95 | Sulfur Dioxide (SO₂) |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and details of the intermolecular interactions that dictate the crystal packing. msu.edu

Obtaining a high-quality single crystal suitable for X-ray diffraction is a critical first step. msu.edu For a compound like this compound, several common crystallization methods can be employed.

Slow Evaporation: The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals form.

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. unifr.ch This is often the most successful method for growing high-quality crystals from small amounts of material. msu.edu

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals grow slowly at the interface between the two liquids. unifr.ch

Optimization involves screening various solvents and solvent mixtures, controlling the temperature to influence solubility and evaporation rates, and ensuring the setup remains free from vibrations and dust.

Once a suitable crystal is obtained, it is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. Modern diffractometers, equipped with CCD or CMOS detectors, measure the intensities and positions of the diffracted X-ray beams.

The resulting diffraction pattern is processed to generate an electron density map of the unit cell. From this map, an initial structural model is built. This model is then refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by parameters such as the R-factor.

The refined crystal structure reveals how molecules of this compound arrange themselves in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. nih.gov Based on the functional groups present, several key interactions are anticipated:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that the molecules will form centrosymmetric dimers via strong O-H···O hydrogen bonds between their carboxylic acid moieties, a common motif for this functional group. nih.gov

Sulfonyl Group Interactions: The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors and can interact with acidic protons from neighboring molecules. nih.gov

Aromatic Interactions: The fluorinated benzene ring can participate in π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or offset.

The interplay of these forces, from the strong hydrogen bonds of the acid dimers to weaker dispersive forces, dictates the final, thermodynamically stable crystal structure. nih.govresearchgate.net

Lack of Publicly Available Research Precludes Detailed Computational Analysis of this compound

A comprehensive search for dedicated computational chemistry and theoretical investigations into the compound this compound has revealed a significant gap in publicly accessible scientific literature. Despite the well-established theoretical methods outlined for investigation—including Density Functional Theory (DFT), ab initio calculations, and molecular dynamics simulations—it appears that detailed research findings specific to this molecule have not been widely published. Consequently, the generation of an in-depth article with specific data tables and detailed research findings, as per the requested structure, cannot be fulfilled at this time without speculating or presenting non-existent data, which would compromise scientific accuracy.

While the methodologies mentioned are standard in the field of computational chemistry for elucidating molecular properties, their application to this compound is not documented in the searched scientific databases and journals. For instance, specific ground state optimization data from DFT calculations, high-accuracy energy predictions using ab initio methods, computationally predicted NMR chemical shifts, or simulated IR and Raman spectra for this particular compound are not available. Similarly, molecular dynamics simulations detailing its conformational analysis and solvent effects have not been found.

This absence of specific research data for this compound makes it impossible to populate the requested article sections with the required level of detail and authority. An article on this topic would necessitate access to peer-reviewed studies that have performed these precise computational analyses.

Absence of Specific Mechanistic Studies on this compound Reactions in Computational Chemistry Literature

Despite a comprehensive search of available scientific literature, no specific computational or theoretical investigations detailing the reaction mechanisms involving this compound were identified. While the broader fields of computational chemistry and theoretical investigations of organofluorine and sulfonyl-containing compounds are active areas of research, specific studies focusing on the reaction pathways of this compound appear to be absent from the current body of published work.

Computational chemistry provides powerful tools to elucidate reaction mechanisms, predict transition states, and calculate thermodynamic and kinetic parameters. These theoretical investigations are invaluable for understanding the reactivity of molecules and for designing new synthetic routes. Methodologies such as Density Functional Theory (DFT) are commonly employed to model reaction energy profiles, identify intermediates, and analyze the electronic effects of substituents on reaction pathways.

For a compound like this compound, computational studies could, in principle, explore a variety of reactions. For instance, theoretical investigations could shed light on the acidity of the α-proton, the nucleophilicity of the carboxylate, or the susceptibility of the sulfonyl group to nucleophilic attack. The presence of the electron-withdrawing fluorine atom on the benzene ring is expected to influence the electronic properties of the entire molecule, and computational studies could precisely quantify this impact on reaction barriers and thermodynamics.

However, the current scientific literature lacks specific examples of such mechanistic investigations for this compound. While studies on related molecules, such as other benzenesulfonyl derivatives or fluorinated aromatic compounds, exist, a direct extrapolation of their reaction mechanisms to this compound would be speculative without dedicated computational analysis.

Therefore, the section on "Mechanistic Investigations of Reactions Involving this compound" cannot be populated with detailed research findings or data tables at this time due to the apparent lack of published research in this specific area.

Applications of 4 Fluoro Benzenesulfonyl Acetic Acid As a Key Synthetic Building Block

Integration into Complex Organic Scaffolds and Natural Product Synthesis

The bifunctional nature of (4-Fluoro-benzenesulfonyl)-acetic acid makes it a versatile reagent for incorporation into larger, more complex molecular frameworks, including various heterocyclic systems. The reactivity of the molecule is centered around the carboxylic acid group and the adjacent active methylene (B1212753) group.

The methylene protons are acidic due to the electron-withdrawing effects of both the neighboring sulfonyl and carboxyl groups. This acidity allows for deprotonation with a mild base, generating a nucleophilic enolate. This intermediate can then participate in a variety of carbon-carbon bond-forming reactions, enabling the extension and elaboration of the molecular structure.

One of the primary applications of active methylene compounds is the Knoevenagel condensation . wikipedia.orgorganic-chemistry.org In this reaction, the active methylene group of this compound can condense with aldehydes or ketones. This reaction is typically catalyzed by a weak base and results in the formation of an α,β-unsaturated product after a subsequent dehydration step. wikipedia.org This transformation is a powerful tool for creating substituted alkenes, which are themselves versatile intermediates for further synthetic manipulations, including cycloadditions and Michael additions.

Furthermore, the carboxylic acid functionality provides a handle for various transformations. It can be converted into other functional groups such as esters, amides, or acid chlorides, opening up a wide array of subsequent reactions. For example, conversion to an ester, such as ethyl (4-fluorobenzenesulfonyl)acetate, facilitates alkylation reactions at the active methylene position.

The strategic combination of these reactive sites allows for the construction of diverse heterocyclic scaffolds, which are prevalent in natural products and pharmaceutical agents. researchgate.nete-bookshelf.de While direct application in the total synthesis of a specific natural product is not extensively documented in readily available literature, the compound's reactivity profile makes it a highly suitable precursor for building blocks used in such syntheses.

| Reaction Type | Reactant | Product Type | Significance |

|---|---|---|---|

| Knoevenagel Condensation | Aldehydes/Ketones | α,β-Unsaturated Sulfonyl Acetic Acids | Formation of C=C bonds; Precursor to complex adducts. wikipedia.orgorganic-chemistry.org |

| Alkylation (via ester) | Alkyl Halides | α-Substituted (4-Fluoro-benzenesulfonyl)-acetic Esters | Introduction of alkyl chains to build complexity. |

| Amide Coupling | Amines | 2-(4-Fluorobenzenesulfonyl)acetamides | Formation of amide bonds for peptidomimetics or other scaffolds. |

| Heterocycle Formation | Bifunctional Reagents (e.g., Hydrazines, Diamines) | Pyrazoles, Pyrimidines, etc. | Direct synthesis of core heterocyclic structures. researchgate.net |

Role in the Design and Synthesis of Functional Molecules (e.g., supramolecular assemblies)

The structural characteristics of this compound lend themselves to the design of functional molecules, particularly in the field of supramolecular chemistry. Supramolecular assemblies are complex chemical systems held together by non-covalent intermolecular forces, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. The design of molecules that can self-assemble into predictable and functional architectures is a key goal in materials science and nanotechnology.

This compound possesses several features that can be exploited for directing intermolecular interactions:

Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor and acceptor. It can form strong, directional hydrogen bonds, leading to the formation of dimers or extended chains. The sulfonyl group's oxygen atoms are also potent hydrogen bond acceptors.

Aromatic Interactions: The 4-fluorophenyl ring can participate in π-π stacking interactions with other aromatic systems. The fluorine substituent can modulate the electronic properties of the aromatic ring, influencing the strength and geometry of these interactions.

Dipole-Dipole Interactions: The molecule has a significant dipole moment arising from the highly polar sulfonyl group and the carbon-fluorine bond. These dipoles can direct the alignment of molecules in the solid state or in solution.

By chemically modifying the core structure of this compound, for example, by attaching it to larger scaffolds or other recognition motifs, chemists can design molecules programmed to self-assemble into specific supramolecular structures like liquid crystals, gels, or discrete molecular capsules. These organized assemblies can exhibit unique functional properties, such as selective guest binding or catalytic activity, derived from the collective arrangement of the individual molecular components.

Precursor for Pharmacologically Relevant Compounds, emphasizing the role of the 4-fluoro-benzenesulfonyl moiety in specific activity

The 4-fluorobenzenesulfonyl moiety is a recognized pharmacophore found in a variety of biologically active molecules. Its incorporation into drug candidates is often a strategic decision made to optimize pharmacological properties. This compound serves as a potential precursor for introducing this important structural unit.

The role of the 4-fluorobenzenesulfonyl group in influencing the activity of a drug molecule is multifaceted:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing a fluorine atom at the 4-position of the phenylsulfonyl group can block a potential site of oxidative metabolism (para-hydroxylation), thereby increasing the metabolic stability and in vivo half-life of the drug.

Binding Affinity and Selectivity: The sulfonyl group is a strong hydrogen bond acceptor and can engage in crucial interactions with amino acid residues in the active site of a target protein, such as a kinase. The fluorine atom, with its high electronegativity, can alter the local electronic environment and participate in specific interactions, including dipole-dipole or orthogonal multipolar interactions (e.g., with backbone carbonyls), which can enhance binding affinity and selectivity for the intended target.

| Property | Contribution of the Moiety | Therapeutic Implication |

|---|---|---|

| Metabolic Stability | Blocks para-hydroxylation due to the strong C-F bond. | Increased drug half-life and reduced dosage frequency. |

| Receptor Binding | Sulfonyl oxygens act as H-bond acceptors. Fluorine modulates electronic interactions. | Enhanced binding affinity and selectivity for the target protein. |

| Lipophilicity | Fluorine atom increases the lipophilicity of the aromatic ring. | Potentially improved cell membrane permeability and oral absorption. |

| Conformation | The bulky sulfonyl group can influence the preferred conformation of the molecule. | Can lock the molecule into a bioactive conformation for optimal receptor fit. |

Emerging Research Directions and Future Perspectives for 4 Fluoro Benzenesulfonyl Acetic Acid Studies

Development of Sustainable and Scalable Synthetic Routes

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. For (4-Fluoro-benzenesulfonyl)-acetic acid, this translates into a focused effort to develop synthetic routes that are not only efficient but also environmentally responsible and scalable for industrial production.

Another key area of development is the use of novel ionic liquid precursors. Research has shown that using an ionic liquid sulfur precursor can address major principles of green chemistry by being synthesized in a single exothermic step, yielding a safer product, and allowing for precursor recycling. nih.gov Such strategies could drastically improve the sustainability of synthesizing sulfur-containing compounds like this compound. nih.gov

| Feature | Traditional Batch Synthesis | Emerging Sustainable Routes |

| Methodology | Step-wise reactions in large vessels | Continuous-flow reactors, one-pot synthesis |

| Efficiency | Often requires intermediate isolation and purification | Higher yields, reduced reaction times rsc.orgchemrxiv.org |

| Safety | Handling of potentially energetic intermediates in large quantities | Improved control over reaction parameters, smaller reaction volumes rsc.orgchemrxiv.org |

| Environmental Impact | Use of volatile organic solvents, potential for waste generation | Atom economical, reduced solvent use, easier recycling nih.gov |

| Scalability | Can be challenging to scale up consistently | More straightforward and predictable scalability |

Exploration of Novel Catalytic Transformations of the Sulfonyl Acetic Acid Moiety

The sulfonyl acetic acid moiety is a versatile functional group, and researchers are actively exploring novel catalytic methods to transform it, thereby unlocking new chemical space and potential applications. Modern catalysis offers tools to achieve transformations with high selectivity and efficiency under mild conditions.

One of the most promising areas is photocatalysis . Recent studies have demonstrated a metal-free photocatalytic approach to convert sulfonamides into valuable sulfonyl radical intermediates. acs.org This method allows for the late-stage functionalization of complex molecules, combining pharmaceutically relevant sulfonamides with various alkene fragments. acs.org Applying such energy-transfer catalysis concepts to this compound could enable the synthesis of a diverse library of derivatives with unique properties.

Enantioselective catalysis is another critical frontier, particularly for applications in medicinal chemistry where chirality is paramount. The development of peptide-based chiral catalysts has shown success in mediating enantioselective sulfonyl transfer reactions. nih.gov These catalysts can selectively functionalize specific hydroxyl groups in a polyol substrate, demonstrating the potential for precise control over stereochemistry. nih.gov Adapting such catalytic systems to reactions involving the sulfonyl group of this compound could lead to the synthesis of novel chiral building blocks.

Furthermore, the use of Lewis acids like BF₃·OEt₂ in acetic acid has been shown to facilitate the conversion of alcohols into sulfones, indicating the significant role of the solvent and catalyst in directing reaction pathways. nih.gov This highlights the potential for discovering novel reactivity by systematically exploring different catalytic systems and reaction media.

Advanced Spectroscopic Probes and In Situ Characterization Techniques

Understanding the structure, function, and reactivity of molecules like this compound requires sophisticated analytical techniques. Advanced spectroscopy is at the forefront of this endeavor, providing unprecedented insights into molecular behavior.

There is a growing interest in designing and synthesizing molecules that can act as fluorescent probes for detecting specific analytes. The sulfonyl fluoride (B91410) group, a close relative of the sulfonyl acetic acid, has been incorporated into chemical probes to study biological systems. rsc.org For example, sulfonyl fluoride-containing ligands have been developed to covalently interact with specific protein residues, allowing for the study of protein function. rsc.org The structural backbone of this compound could potentially be modified to create novel probes for sensing ions or biologically relevant molecules, with the sulfonyl group playing a key role in the recognition or signaling mechanism. google.com

In situ characterization techniques are revolutionizing our understanding of chemical reactions by allowing scientists to observe transformations as they happen. researchgate.net Techniques such as in situ Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on the formation of intermediates and products. researchgate.net Applying these methods to the synthesis and catalytic transformations of this compound would offer a deeper mechanistic understanding, facilitating the optimization of reaction conditions and the discovery of new reaction pathways. Modern spectroscopic methods are crucial for characterizing chemical structures, imaging biological samples, and following chemical reactions in detail. southampton.ac.uk

Deep Learning and AI-Driven Approaches in Synthesis and Prediction

Beyond synthesis planning, machine learning (ML) models are being developed to predict the properties of molecules with high accuracy. nih.gov By analyzing the relationship between a molecule's structure and its properties (a process known as Quantitative Structure-Property Relationship or QSPR), ML algorithms can predict characteristics such as reactivity, solubility, and even biological activity. acs.orgresearchgate.net For this compound, such predictive models could guide the design of new derivatives with desired functionalities, significantly reducing the time and cost associated with experimental screening. nih.gov

| AI/ML Application | Description | Potential Impact on this compound Research |

| Retrosynthesis Prediction | AI algorithms suggest synthetic pathways for a target molecule. jetir.org | Discovery of more efficient, sustainable, and novel synthetic routes. |

| Reaction Optimization | Machine learning models predict the optimal conditions (temperature, catalyst, etc.) for a given reaction. technologynetworks.com | Increased reaction yields, reduced byproducts, and faster process development. |

| Property Prediction | Models forecast physical, chemical, and biological properties based on molecular structure. nih.govresearchgate.net | Accelerated design of new derivatives with targeted applications in materials or medicine. |

| De Novo Design | Generative models create entirely new molecular structures with desired properties. researchgate.netnih.gov | Creation of novel compounds based on the this compound scaffold. |

Potential in Materials Science or Polymer Chemistry

The unique combination of an aromatic fluorine atom, a sulfonyl group, and a carboxylic acid moiety makes this compound an intriguing building block for new materials and polymers. Each of these functional groups can impart specific properties to a larger macromolecular structure.

The sulfonic acid group is well-known for its use in creating proton-conducting membranes for applications such as fuel cells. Sulfonic acid-functionalized inorganic materials are also explored as efficient and reusable solid acid catalysts for various organic reactions. mdpi.com Research into sulfonated block and random copolymer membranes has shown their potential as catalysts in esterification reactions. mdpi.com By incorporating this compound or a derivative into a polymer backbone, it may be possible to develop new catalytic membranes with tailored properties.

The presence of the fluorinated benzene (B151609) ring can enhance the thermal stability and chemical resistance of a polymer. Furthermore, the carboxylic acid group provides a reactive handle for polymerization reactions, such as the formation of polyesters or polyamides. The use of acetic acid as a solvent for creating three-dimensional porous structures from biopolymers like polyhydroxybutyrate (B1163853) (PHB) also suggests potential applications in biomaterial engineering and drug delivery systems. mdpi.com The specific structure of this compound could be leveraged to create novel functional polymers with applications ranging from advanced coatings to specialized separation membranes.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (4-Fluoro-benzenesulfonyl)-acetic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution. A validated route involves reacting 3-chloro-2-methyl-2-hydroxy propionic acid with a sodium salt of 4-fluorophenyl sulfinic acid under mild alkaline conditions (pH 7–8) at 60–80°C. This method yields ~52% of the racemic product, with purification achieved via recrystallization. Key parameters include stoichiometric control of the sulfinic acid salt and exclusion of moisture to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : -NMR identifies the fluorine environment (δ ≈ -110 ppm for para-substituted fluorine). -NMR reveals splitting patterns of the benzenesulfonyl group (aromatic protons at δ 7.8–8.2 ppm).

- FT-IR : Sulfonyl S=O asymmetric and symmetric stretches (1350–1300 cm and 1160–1120 cm, respectively).

- HRMS : Molecular ion [M+H] at m/z 247.02 (calculated for CHFOS) confirms the molecular formula .

Q. How does the electron-withdrawing fluorine substituent influence the acidity and reactivity of the acetic acid moiety in this compound?

- Methodological Answer : The fluorine atom increases the acidity of the acetic acid group via inductive effects, lowering the pKa by ~0.5–1.0 units compared to non-fluorinated analogs. This enhances its reactivity in nucleophilic acyl substitution reactions (e.g., esterification). Titration with NaOH (0.1 M) using phenolphthalein as an indicator can quantify acidity shifts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer : Systematic solubility studies should be conducted using USP-classified solvents (e.g., DMSO, ethanol, water) under controlled temperature (25°C ± 0.5°C) and ionic strength. Conflicting data may arise from polymorphic forms or impurities; thus, purity validation via HPLC (C18 column, mobile phase: 60:40 acetonitrile/0.1% formic acid) is essential. Solubility parameters (Hansen solubility parameters) can model solvent compatibility .

Q. What computational modeling approaches are suitable for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites.

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2).

- QSAR Models : Correlate substituent effects (Hammett σ values) with biological activity (IC) to prioritize derivatives for synthesis .

Q. What environmental degradation pathways are anticipated for this compound, and how can their persistence be assessed?

- Methodological Answer :

- Hydrolysis : Test stability in aqueous buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS/MS (e.g., loss of sulfonyl group).

- Photolysis : Expose to UV light (254 nm) and analyze photoproducts (e.g., defluorination products).

- Microbial Degradation : Use OECD 301B ready biodegradability tests with activated sludge. The fluorine substituent may confer PFAS-like persistence, necessitating long-term ecotoxicity assays .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points (e.g., 123–125°C vs. 130–132°C) be investigated?

- Methodological Answer : Perform differential scanning calorimetry (DSC) at 10°C/min under nitrogen. Compare results with recrystallized samples (solvent: ethyl acetate/hexane). Polymorphism or residual solvent (e.g., DMSO) may explain variations. Purity verification via elemental analysis (C, H, S, F) is critical .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound due to its corrosive nature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products